molecular formula C11H13ClO3 B1627648 2-Chloro-5-methoxy-4-propoxybenzaldehyde CAS No. 832677-76-6

2-Chloro-5-methoxy-4-propoxybenzaldehyde

Cat. No. B1627648
M. Wt: 228.67 g/mol
InChI Key: VCEIJWMWXADXLH-UHFFFAOYSA-N
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Description

“2-Chloro-5-methoxy-4-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-methoxy-4-propoxybenzaldehyde” is 1S/C11H13ClO3/c1-3-4-15-11-6-9 (12)8 (7-13)5-10 (11)14-2/h5-7H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-5-methoxy-4-propoxybenzaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 228.68 .

Scientific Research Applications

Chemical Synthesis and Analytical Applications

  • Chemical Degradation Studies : Research on chlorinated vanillins, closely related to the structure of 2-Chloro-5-methoxy-4-propoxybenzaldehyde, has provided insights into the synthesis, structure verification, and gas chromatographic separation of chlorinated derivatives. These studies are crucial for understanding the chemical degradation products of lignin and humic substances, highlighting the role of such compounds in environmental chemistry and analysis (Hyötyläinen & Knuutinen, 1993).

  • Regioselective Synthetic Methods : Investigations into the behavior of protected derivatives of trimethoxybenzaldehydes under conditions of electron transfer have demonstrated the potential for regioselective removal and substitution of methoxy groups. This research underscores the importance of 2-Chloro-5-methoxy-4-propoxybenzaldehyde and similar compounds in developing new synthetic routes for functionalized aromatic compounds (Azzena et al., 1992).

  • Linkers for Solid Phase Organic Synthesis : The exploration of electron-rich benzaldehyde derivatives for use as linkers in solid phase organic synthesis presents a valuable application in the synthesis of complex organic molecules. These methodologies facilitate the efficient creation of diverse chemical structures, highlighting the versatility of compounds like 2-Chloro-5-methoxy-4-propoxybenzaldehyde in modern synthetic chemistry (Swayze, 1997).

  • Photocatalytic Oxidation Studies : The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under visible light irradiation provides insight into the potential environmental and synthetic applications of these compounds. Such research underscores the role of specific benzaldehyde derivatives in developing greener, more efficient photocatalytic processes (Higashimoto et al., 2009).

properties

IUPAC Name

2-chloro-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIJWMWXADXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598883
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxy-4-propoxybenzaldehyde

CAS RN

832677-76-6
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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